molecular formula C23H31NO3 B6030675 2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID

2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID

Cat. No.: B6030675
M. Wt: 369.5 g/mol
InChI Key: RDVHQMIBJLJZNQ-UHFFFAOYSA-N
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Description

2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID is a synthetic compound that features an adamantane moiety, a phenyl group, and a formamido group The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications

Properties

IUPAC Name

2-[[4-(1-adamantyl)benzoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-14(2)7-20(22(26)27)24-21(25)18-3-5-19(6-4-18)23-11-15-8-16(12-23)10-17(9-15)13-23/h3-6,14-17,20H,7-13H2,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVHQMIBJLJZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantanecarboxylic acid and appropriate reagents to form the adamantane-1-yl group.

    Coupling with Phenyl Group: The adamantane derivative is then coupled with a phenyl group through a formylation reaction, resulting in the formation of the phenyladamantane intermediate.

    Introduction of the Formamido Group: The phenyladamantane intermediate undergoes a formylation reaction to introduce the formamido group, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and adamantane moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its stability and bioactivity. It may serve as a scaffold for designing new pharmaceuticals.

    Material Science: The rigid structure of the adamantane moiety makes it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on target proteins or enzymes. The phenyl and formamido groups may interact with amino acid residues through hydrogen bonding and hydrophobic interactions, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-3-METHYL-N-(3-METHYLBUTYL)BUTANAMIDE
  • (2S)-2-{(2,4-DICHLOROPHENYL)FORMAMIDO}-4-METHYLPENTANOIC ACID
  • 4-{[(ADAMANTAN-1-YL)FORMAMIDO]METHYL}BENZOIC ACID

Uniqueness

2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID is unique due to its specific combination of the adamantane moiety with a phenyl and formamido group. This combination provides a balance of rigidity, stability, and potential bioactivity, making it a valuable compound for various applications.

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